molecular formula C7H12O B13644822 3-Ethenyloxane

3-Ethenyloxane

Cat. No.: B13644822
M. Wt: 112.17 g/mol
InChI Key: WHPAXOUOPSCIKG-UHFFFAOYSA-N
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Description

3-Ethenyloxane, a derivative of oxane (tetrahydropyran), features a six-membered oxygen-containing ring with an ethenyl (vinyl) group substituted at the 3-position. Its structure combines the rigidity of the oxane ring with the unsaturated reactivity of the ethenyl group, making it a versatile intermediate in organic synthesis and coordination chemistry.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3-ethenyloxane

InChI

InChI=1S/C7H12O/c1-2-7-4-3-5-8-6-7/h2,7H,1,3-6H2

InChI Key

WHPAXOUOPSCIKG-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyloxane can be achieved through several methods. One common approach involves the reaction of an oxirane with an ethenyl group under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and the subsequent formation of the oxane ring.

Industrial Production Methods: In an industrial setting, the production of 3-Ethenyloxane often involves the use of large-scale reactors where the reactants are mixed under high pressure and temperature. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenyloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxirane derivatives.

    Reduction: Reduction reactions can convert 3-Ethenyloxane into simpler alcohols.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different substituted oxanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxirane derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated oxanes.

Scientific Research Applications

3-Ethenyloxane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: 3-Ethenyloxane is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Ethenyloxane exerts its effects involves its interaction with specific molecular targets. The ethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making 3-Ethenyloxane a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following compounds share structural or functional similarities with 3-Ethenyloxane:

Compound Structure Key Features
3-Ethenyloxane Oxane ring with ethenyl group at C3 Unsaturated, potential for polymerization or metal coordination
6-Ethenyl-2,2,6-trimethyloxan-3-ol Oxane ring with ethenyl, hydroxyl, and three methyl groups Polar due to -OH; higher boiling point and hydrogen-bonding capacity
3-Ethylhexane Branched alkane (C₈H₁₈) Fully saturated; lacks heteroatoms, inert in most reactions
Ethynyl BenziodoXolone (EBX) Hypervalent iodine reagent with ethynyl group Used for alkynylation; reactive triple bond vs. ethenyl's double bond
2.2 Reactivity and Functional Group Analysis
  • Ethenyl Group Reactivity :
    The ethenyl group in 3-Ethenyloxane enables electrophilic additions (e.g., halogenation) and polymerization, akin to styrene derivatives. In contrast, EBX’s ethynyl group undergoes cycloadditions and cross-coupling reactions .
  • Hydroxyl vs. Ethenyl :
    6-Ethenyl-2,2,6-trimethyloxan-3-ol’s hydroxyl group increases polarity and acidity (pKa ~15–16), enabling hydrogen bonding—a feature absent in 3-Ethenyloxane .
  • Coordination Chemistry : Phosphine-alkene ligands () utilize alkene groups for metal binding. 3-Ethenyloxane’s ethenyl group may similarly coordinate to transition metals, though its electron-rich oxygen ring could compete for binding sites .

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